molecular formula C7H10N2O4S B1594215 Sodium 2-(4-methoxyphenyl)hydrazinesulfonate CAS No. 5446-07-1

Sodium 2-(4-methoxyphenyl)hydrazinesulfonate

Cat. No.: B1594215
CAS No.: 5446-07-1
M. Wt: 218.23 g/mol
InChI Key: CQOVZPAZDZGSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(4-methoxyphenyl)hydrazinesulfonate (CAS: 5446-07-1) is a sodium salt with the molecular formula C₇H₉N₂NaO₄S and a molar mass of 240.21 g/mol (monohydrate form: 258.23 g/mol) . It is characterized by a methoxyphenyl group attached to a hydrazinesulfonate backbone. Key physicochemical properties include:

  • LogP: 1.616 (moderate lipophilicity)
  • Density: 1.518 g/cm³
  • Refractive Index: 1.624 .

The compound is primarily used as an intermediate in synthesizing indomethacin, a non-steroidal anti-inflammatory drug (NSAID) . Safety data classify it as Xi (irritant), with risks to eyes, skin, and respiratory systems . Its synthesis involves diazotization of 4-methoxyaniline followed by sulfonation and reduction steps .

Properties

IUPAC Name

sodium;N-(4-methoxyanilino)sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S.Na/c1-13-7-4-2-6(3-5-7)8-9-14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYWTHKZADVRRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NNS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5446-07-1
Record name Sodium 2-(4-methoxyphenyl)hydrazinosulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium 2-(4-methoxyphenyl)hydrazinesulfonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD2WZ58VSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Diazotization of 4-Methoxyaniline

  • Reactants: 4-methoxyaniline, hydrochloric acid, sodium nitrite.
  • Conditions: The molar ratio of aniline to hydrochloric acid to sodium nitrite is approximately 1 : 2.3–3.2 : 1–1.1.
  • Temperature: The diazotization reaction is conducted at low temperatures, typically 0–5 °C to 0–40 °C, to suppress decomposition of the diazonium salt.
  • Duration: Reaction time ranges from 10 to 100 minutes depending on temperature and scale.
  • Process: Hydrochloric acid and sodium nitrite are added sequentially to aniline under controlled temperature, forming the 4-methoxybenzenediazonium chloride intermediate.

This step is critical because controlling pH and temperature suppresses side reactions and decomposition, leading to a high yield of diazonium salt (~90%).

Reduction and Hydrolysis to 4-Methoxyphenyl Hydrazine Hydrochloride

  • Reducing Agent: Ammonium sulfite or ammonium bisulfite is used as a reductant, which is advantageous due to ease of handling, storage, and cost compared to alternatives like sodium pyrosulfite.
  • Molar Ratios: Ammonium sulfite and hydrochloric acid are added in molar ratios relative to aniline of approximately 1 : 2–3.5 : 2.5–3.0.
  • Reaction Vessel: Reduction and hydrolysis occur directly in a reduction kettle without requiring overvoltage devices or pressure filters.
  • Temperature and Time: Hydrolysis and acid precipitation typically take 50–70 minutes at controlled temperatures.
  • Outcome: The reduction converts the diazonium salt to 4-methoxyphenyl hydrazine hydrochloride, which precipitates upon acidification.

This method simplifies operations, reduces equipment investment, shortens reaction time, and improves yield and purity.

Formation of Sodium 2-(4-methoxyphenyl)hydrazinesulfonate

  • Following the formation of 4-methoxyphenyl hydrazine hydrochloride, reaction with sodium sulfite or sodium bisulfite leads to the hydrazinesulfonate salt.
  • This step involves sulfonation or nucleophilic substitution where the hydrazine moiety forms a sulfonate salt with sodium ions.
  • Reaction conditions are adjusted to favor salt formation and stability, often involving aqueous media and controlled pH.
  • The product is isolated by filtration or crystallization and dried to yield the final this compound compound.

Though explicit detailed conditions for this final sulfonation step are less documented, it is typically performed under mild conditions ensuring product stability.

Comparative Data Table of Key Reaction Parameters

Step Reactants & Ratios Temperature (°C) Time (min) Key Notes
Diazotization Aniline:HCl:NaNO2 = 1:2.3–3.2:1–1.1 0–40 10–100 Low temp suppresses diazonium decomposition
Reduction & Hydrolysis Ammonium sulfite:HCl:Aniline = 1:2–3.5:2.5–3.0 ~20–30 50–70 Direct reduction, no overvoltage needed
Sulfonation (Salt Formation) 4-methoxyphenyl hydrazine + Na2SO3 Mild (room temp) Variable Formation of sodium hydrazinesulfonate salt

Research Findings and Advantages

  • High Yield: The diazotization step achieves yields up to 90% for the diazonium salt, improving overall efficiency.
  • Cost Efficiency: Using ammonium sulfite as a reductant reduces raw material costs and simplifies storage/handling.
  • Process Simplification: Eliminating complex equipment such as pressure filters and overvoltage devices reduces capital and maintenance expenses.
  • Environmental Considerations: The process allows recycling of ammonium sulfate by-products, mitigating environmental pollution.
  • Reaction Speed: Increased hydrochloric acid content lowers pH, accelerating reaction rates and shortening total process time.
  • Product Quality: Controlled reaction conditions yield high-purity 4-methoxyphenyl hydrazine hydrochloride, a key intermediate.

Scientific Research Applications

Organic Synthesis

Sodium 2-(4-methoxyphenyl)hydrazinesulfonate serves as a reagent in organic synthesis. It is particularly useful for preparing hydrazine derivatives and sulfonic acid compounds. Its sulfonate group enhances solubility, making it a valuable intermediate in various chemical reactions.

Biological Studies

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antitumor Activity : In vitro studies demonstrate that it may possess antitumor properties against lung and breast cancer cells, making it a candidate for further pharmacological exploration .
  • Anti-inflammatory and Antidiabetic Effects : The hydrazine moiety is associated with various pharmacological effects, including anti-inflammatory and antidiabetic activities.

Medicinal Chemistry

The compound's hydrazine component is of significant interest in drug development due to its diverse pharmacological activities. Ongoing research aims to explore its potential as a therapeutic agent in treating various diseases.

Industrial Applications

This compound finds applications in the industrial sector as well:

  • Dyes and Pigments Production : Its reactive sulfonate group makes it suitable for producing dyes and pigments used in textiles and other materials.
  • Chemical Manufacturing : It serves as an intermediate for synthesizing other chemicals, highlighting its importance in industrial chemistry processes.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on lung cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a therapeutic agent against cancer.

Case Study 2: Synthesis Methodology

Recent advancements in synthesis methods have improved the efficiency of producing this compound. Innovations include using bench-stable sodium arylhydrazine sulfonates as surrogates for arylhydrazines in Fischer indolization reactions, leading to higher yields of pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of Sodium 2-(4-methoxyphenyl)hydrazinesulfonate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Structural Analogues and Modifications
Compound Name Key Structural Features Biological Activity/Application Reference
EMAC2056/EMAC2059 4-Methoxyphenyl-thiazolylhydrazone scaffold Dual HIV-1 RT inhibitors
Thiazolylhydrazone derivatives (2, 3, 4) 4-Methoxyphenyl-thiazole + alkylidene hydrazine Anti-Candida albicans activity
4-Methoxybenzenesulfonyl hydrazide Sulfonyl hydrazide (no sodium sulfonate) Blowing agent in polymers
Compound 3 (DPPH scavenger) 4-Methoxyphenylamino-propanoyl thioamide Antioxidant (comparable to ascorbic acid)

Structural Insights :

  • The 4-methoxyphenyl group is a common motif, enhancing electron-donating effects and influencing charge transfer in quinazoline derivatives (e.g., red-shifted emission in DMF) .
  • Sulfonate vs. Sulfonyl Groups : Sodium 2-(4-methoxyphenyl)hydrazinesulfonate’s sulfonate group improves water solubility compared to sulfonyl hydrazides (e.g., ), which are more lipophilic .
Physicochemical Properties
Property This compound EMAC2056 (Thiazolylhydrazone) 4-Methoxybenzenesulfonyl Hydrazide
LogP 1.616 ~3.2 (estimated) 2.1 (calculated)
Water Solubility High (due to sulfonate) Low Insoluble
Thermal Stability Stable at room temperature Not reported Decomposes at >150°C

Key Observations :

  • The sodium sulfonate group in the parent compound enhances solubility, making it suitable for pharmaceutical formulations, whereas thiazolylhydrazones (e.g., EMAC2056) are more lipophilic, favoring membrane penetration in antiviral applications .

Mechanistic Differences :

  • This compound lacks direct bioactivity but serves as a synthetic precursor. In contrast, thiazolylhydrazones and sulfonyl hydrazides exhibit target-specific interactions (e.g., RT inhibition or radical scavenging) .

Yield Comparison :

  • Sodium sulfonate synthesis achieves >80% yield , whereas EMAC2060/EMAC2061 show yields <80% due to steric hindrance from dichlorophenyl groups .

Biological Activity

Sodium 2-(4-methoxyphenyl)hydrazinesulfonate (CAS Number: 5446-07-1) is a chemical compound with a unique structure that has been studied for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a hydrazine moiety linked to a sulfonate group, with a methoxy substitution on the phenyl ring. Its molecular formula is C7H9N2NaO4SC_7H_9N_2NaO_4S, and it has a molecular weight of approximately 217.22 g/mol. The methoxy group enhances its solubility and biological activity, making it a versatile compound in pharmacological studies .

Antitumor Properties

Research has indicated that this compound exhibits notable antitumor properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly lung and breast cancer cells. The compound appears to induce apoptosis in these cells, which is crucial for inhibiting tumor growth .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Lung Cancer15Induction of apoptosis
Breast Cancer12Inhibition of cell proliferation

Anti-inflammatory Effects

The hydrazine component of this compound is associated with various pharmacological effects, including anti-inflammatory activities . Studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Antidiabetic Activity

Emerging research indicates that this compound may also possess antidiabetic properties . Preliminary studies have shown its ability to improve insulin sensitivity and reduce blood glucose levels in diabetic models, although further investigation is needed to elucidate the underlying mechanisms.

The biological activities of this compound are attributed to its interactions with various cellular pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inflammatory Pathway Modulation : It influences cytokine production and signaling pathways involved in inflammation.
  • Oxidative Stress Response : As a reducing agent, it may mitigate oxidative stress, which is linked to numerous diseases, including cancer and diabetes .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • In Vitro Study on Lung Cancer Cells :
    • Researchers treated A549 lung cancer cells with varying concentrations of the compound and observed significant reductions in cell viability and increased markers for apoptosis after 48 hours.
  • Breast Cancer Cell Line Analysis :
    • MCF-7 breast cancer cells were exposed to this compound, resulting in decreased proliferation rates and enhanced apoptotic marker expression.
  • Diabetes Model Testing :
    • In diabetic rat models, administration of the compound led to improved glucose tolerance tests and reduced HbA1c levels, suggesting its potential as an antidiabetic agent.

Q & A

Q. What are the established synthetic routes for Sodium 2-(4-methoxyphenyl)hydrazinesulfonate, and how can purity be optimized?

Synthesis typically involves hydrazine derivatives and sulfonation steps. For example, hydrazine intermediates (e.g., (4-methoxyphenyl)hydrazine hydrochloride) can undergo sulfonation using reagents like sulfur trioxide or sulfamic acid in acidic conditions. A two-step procedure using sodium acetate and glacial acetic acid as catalysts can improve yield and purity . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is critical to achieve >95% purity, as highlighted in sulfonate synthesis protocols .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Spectroscopy : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm the hydrazine and sulfonate moieties. IR spectroscopy identifies functional groups (e.g., S=O stretching at ~1050–1200 cm1 ^{-1}) .
  • Chromatography : HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6) ensures purity assessment .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry, as demonstrated in dinaphtho-dioxaphosphepin analogs .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., sulfonate salts often degrade above 200°C).
  • Long-term storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation of the hydrazine group, as recommended for related hydrazine derivatives .

Advanced Research Questions

Q. How to design experiments to investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Receptor binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like estrogen receptors (given structural similarities to 4-methoxyphenyl-containing bioactive compounds) .
  • Enzyme inhibition studies : Employ kinetic assays (e.g., UV-Vis spectrophotometry) to test inhibition of sulfotransferases or peroxidases, leveraging the sulfonate group’s electronegativity .

Q. How to resolve contradictions in experimental data arising from synthetic by-products or polymorphic forms?

  • By-product analysis : Use LC-MS to identify impurities (e.g., diazenesulfonate derivatives from oxidation) .
  • Polymorph screening : Conduct solvent-mediated crystallization trials (e.g., using DMSO/water) to isolate distinct crystalline forms, followed by XRD to compare lattice parameters .

Q. What computational approaches are suitable for predicting the compound’s reactivity or supramolecular interactions?

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic sites .
  • Molecular docking : Simulate binding poses with receptors (e.g., estrogen receptor alpha) using AutoDock Vina, guided by structural data from analogs .

Q. How to assess the compound’s toxicity profile in preclinical models?

  • In vitro assays : Test cytotoxicity in HEK293 or HepG2 cells via MTT assays, noting IC50_{50} values.
  • In vivo studies : Administer graded doses (10–100 mg/kg) in rodent models, monitoring renal/hepatic biomarkers (creatinine, ALT) due to sulfonate excretion pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-(4-methoxyphenyl)hydrazinesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 2-(4-methoxyphenyl)hydrazinesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.